Cas no 1132669-91-0 (4-Chloro-2-formylphenylboronic Acid Pinacol Ester)

4-Chloro-2-formylphenylboronic acid pinacol ester is a versatile boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its key structural features—a formyl group and a chloro substituent—enable selective functionalization, making it valuable in pharmaceutical and materials science applications. The pinacol ester moiety enhances stability, improving handling and storage compared to free boronic acids. This compound serves as a key intermediate in synthesizing complex aromatic systems, particularly in drug discovery and agrochemical research. Its compatibility with various reaction conditions and high purity make it a reliable choice for constructing tailored molecular architectures.
4-Chloro-2-formylphenylboronic Acid Pinacol Ester structure
1132669-91-0 structure
Product name:4-Chloro-2-formylphenylboronic Acid Pinacol Ester
CAS No:1132669-91-0
MF:C13H16BClO3
MW:266.528343200684
MDL:MFCD18731001
CID:3039217

4-Chloro-2-formylphenylboronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-formylphenylboronic Acid Pinacol Ester
    • 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • MDL: MFCD18731001

Computed Properties

  • Exact Mass: 266.08800

Experimental Properties

  • PSA: 35.53000
  • LogP: 2.45170

4-Chloro-2-formylphenylboronic Acid Pinacol Ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A599094-250mg
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
1132669-91-0 98%
250mg
$28.0 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1217333-1g
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
1132669-91-0 98%
1g
¥314.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1217333-250mg
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
1132669-91-0 98%
250mg
¥147.00 2024-08-09
Aaron
AR0094XQ-250mg
4-Chloro-2-formylphenylboronic acid, pinacol ester
1132669-91-0 98%
250mg
$13.00 2025-01-23
abcr
AB311371-1g
4-Chloro-2-formylphenylboronic acid, pinacol ester, 98%; .
1132669-91-0 98%
1g
€246.00 2025-02-21
A2B Chem LLC
AE25202-5g
4-Chloro-2-formylphenylboronic acid, pinacol ester
1132669-91-0 98%
5g
$81.00 2024-04-20
Aaron
AR0094XQ-100mg
4-Chloro-2-formylphenylboronic acid, pinacol ester
1132669-91-0 98%
100mg
$13.00 2025-01-23
1PlusChem
1P0094PE-1g
4-Chloro-2-forMylphenylboronic acid, pinacol ester
1132669-91-0 98%
1g
$62.00 2023-12-26
A2B Chem LLC
AE25202-1g
4-Chloro-2-formylphenylboronic acid, pinacol ester
1132669-91-0 98%
1g
$47.00 2024-04-20
Aaron
AR0094XQ-1g
4-Chloro-2-formylphenylboronic acid, pinacol ester
1132669-91-0 98%
1g
$35.00 2025-01-23

Additional information on 4-Chloro-2-formylphenylboronic Acid Pinacol Ester

Introduction to 4-Chloro-2-formylphenylboronic Acid Pinacol Ester (CAS No. 1132669-91-0) and Its Applications in Modern Chemical Biology

4-Chloro-2-formylphenylboronic Acid Pinacol Ester, identified by the CAS number 1132669-91-0, is a sophisticated organoboron compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of targeted therapeutics and diagnostic agents. The presence of both a chloro substituent and a formyl group on the phenyl ring, coupled with the stability provided by the pinacol ester moiety, makes it an invaluable building block for medicinal chemists.

The chloro group on the aromatic ring introduces reactivity that is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, the formyl functionality allows for further derivatization through condensation reactions, enabling the formation of Schiff bases and other heterocyclic compounds. The pinacol ester portion enhances solubility and stability, making it particularly useful in solution-phase organic synthesis and library preparation.

In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic applications. Boronic acids are well-known for their ability to form reversible covalent bonds with sugars and other biomolecules, a property that has been leveraged in the design of inhibitors for enzymes like glycosidases and proteases. The compound 4-Chloro-2-formylphenylboronic Acid Pinacol Ester (CAS No. 1132669-91-0) exemplifies this trend, as it can be readily converted into more complex boronic acid derivatives that exhibit potent biological activity.

One of the most compelling aspects of this compound is its utility in the development of small-molecule probes for studying biological pathways. For instance, researchers have utilized derivatives of this compound to investigate the role of specific glycosylation events in cancer progression. The ability to selectively label glycoproteins with boronic acid-containing probes has provided new insights into cellular processes and has opened up avenues for developing targeted diagnostics.

Moreover, the pharmaceutical industry has shown keen interest in this compound due to its potential applications in drug discovery. The chloro and formyl groups offer multiple points of modification, allowing chemists to fine-tune the properties of their lead compounds. For example, recent studies have demonstrated the use of 4-Chloro-2-formylphenylboronic Acid Pinacol Ester (CAS No. 1132669-91-0) in generating novel kinase inhibitors, which are critical targets in oncology research. These inhibitors leverage the reactivity of the boronic acid moiety to disrupt aberrant signaling pathways associated with various cancers.

The synthesis of this compound typically involves multi-step organic transformations, starting from commercially available aromatic precursors. The introduction of the chloro group is often achieved through electrophilic aromatic substitution reactions, while the formylation step can be accomplished using Vilsmeier-Haack conditions or other formylation methodologies. The final step involves esterification with pinacol to stabilize the boronic acid functionality, ensuring high yields and purity suitable for downstream applications.

Recent advancements in synthetic chemistry have also enabled more efficient routes to derivatives of 4-Chloro-2-formylphenylboronic Acid Pinacol Ester (CAS No. 1132669-91-0). For instance, transition-metal-catalyzed cross-coupling reactions have been optimized to introduce various substituents at different positions on the phenyl ring with high precision. These techniques have not only streamlined synthesis but also allowed for the creation of libraries of structurally diverse compounds for high-throughput screening.

In conclusion, 4-Chloro-2-formylphenylboronic Acid Pinacol Ester (CAS No. 1132669-91-0) represents a cornerstone in modern chemical biology and pharmaceutical research. Its unique structural features make it an indispensable tool for constructing complex bioactive molecules, while its stability and reactivity ensure its continued relevance in cutting-edge drug discovery efforts. As research progresses, it is anticipated that new applications for this compound will emerge, further solidifying its importance in both academic and industrial settings.

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